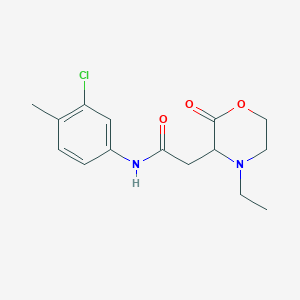
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as CEM-102, is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound was first synthesized in the early 2000s and has since undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome and prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial death. The mechanism of action is unique compared to traditional antibiotics, which target bacterial cell walls or membranes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. The compound is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3 hours in humans. N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to have good bioavailability, with oral administration resulting in high plasma concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for testing against various bacterial strains. Furthermore, the compound has a low potential for resistance development, making it an attractive candidate for further development. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is its high cost of production, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential application is in the treatment of bacterial infections that are resistant to traditional antibiotics. N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has shown promise in vitro against a wide range of resistant bacteria, including those that are resistant to multiple antibiotics. Another potential application is in the treatment of biofilm-related infections, which are a major cause of antibiotic resistance. Furthermore, future research could focus on optimizing the synthesis process of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide to reduce its cost of production.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its development. With further research and development, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide could become a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 3-chloro-4-methylphenylamine with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine and sodium hydride to form the final product, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of extensive scientific research due to its potential in the treatment of bacterial infections. The compound has shown promising results in vitro against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to traditional antibiotics. It has also been shown to be effective against biofilm formation, which is a major cause of antibiotic resistance. Furthermore, N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to have a low potential for resistance development, making it an attractive candidate for further development.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-11-5-4-10(2)12(16)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEQLWXHPPCIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)
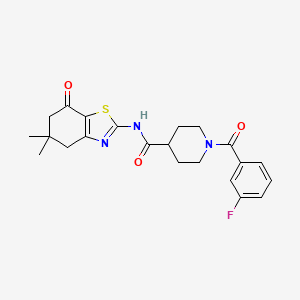
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)
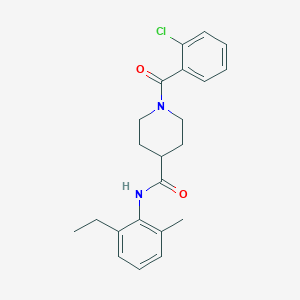
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)
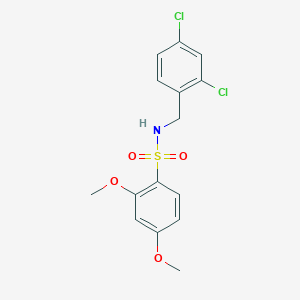


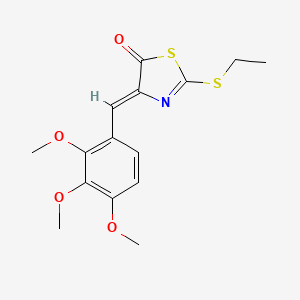
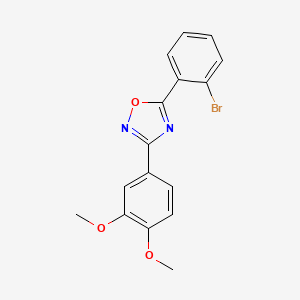
![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)
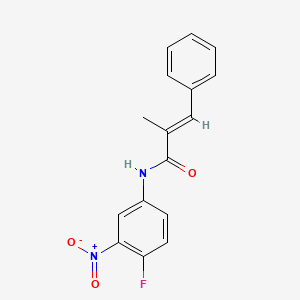
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)